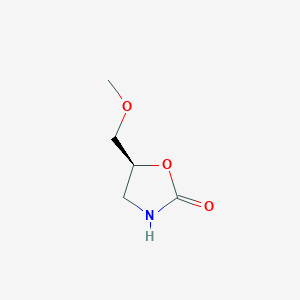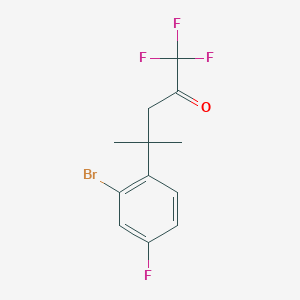
Trifluoromethyl(2-bromo-4-fluoro-beta,beta-dimethylphenethyl) ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Bromo-4-fluorophenyl)-1,1,1-trifluoro-4-methyl-2-pentanone is a chemical compound that belongs to the class of aryl ketones. This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a phenyl ring, making it a highly functionalized molecule. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-4-fluorophenyl)-1,1,1-trifluoro-4-methyl-2-pentanone typically involves the reaction of 2-bromo-4-fluorophenyl compounds with trifluoromethyl ketones. One common method includes the use of 2-bromo-4-fluorophenol as a starting material, which undergoes a series of reactions including halogenation and Friedel-Crafts acylation to introduce the trifluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromo-4-fluorophenyl)-1,1,1-trifluoro-4-methyl-2-pentanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-(2-Bromo-4-fluorophenyl)-1,1,1-trifluoro-4-methyl-2-pentanone is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and inhibition.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-(2-Bromo-4-fluorophenyl)-1,1,1-trifluoro-4-methyl-2-pentanone involves its interaction with specific molecular targets. The presence of halogen atoms and the trifluoromethyl group can enhance its binding affinity to enzymes and receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-fluorophenol: Shares the bromine and fluorine substituents but lacks the trifluoromethyl and ketone groups.
4-Bromo-2-fluorophenol: Similar structure but different positioning of the halogen atoms.
2-Bromo-4-fluorophenyl acetate: Contains an acetate group instead of the trifluoromethyl ketone.
Uniqueness
4-(2-Bromo-4-fluorophenyl)-1,1,1-trifluoro-4-methyl-2-pentanone is unique due to the combination of bromine, fluorine, and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
This detailed article provides a comprehensive overview of 4-(2-Bromo-4-fluorophenyl)-1,1,1-trifluoro-4-methyl-2-pentanone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C12H11BrF4O |
|---|---|
Molecular Weight |
327.11 g/mol |
IUPAC Name |
4-(2-bromo-4-fluorophenyl)-1,1,1-trifluoro-4-methylpentan-2-one |
InChI |
InChI=1S/C12H11BrF4O/c1-11(2,6-10(18)12(15,16)17)8-4-3-7(14)5-9(8)13/h3-5H,6H2,1-2H3 |
InChI Key |
IUFUXVLYFGNUNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(=O)C(F)(F)F)C1=C(C=C(C=C1)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-1-(1H-Benzo[d]imidazol-2-yl)-2-methylpropan-1-amine dihydrochloride](/img/structure/B15201871.png)

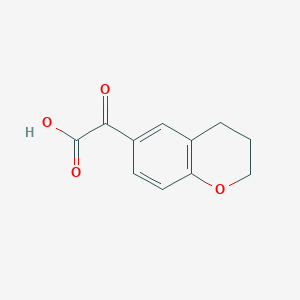
![trans-2-[(N,N-Dibenzylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol](/img/structure/B15201896.png)
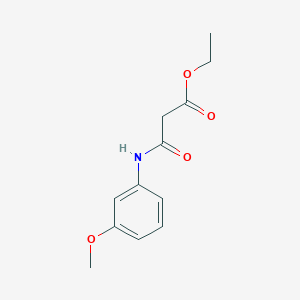
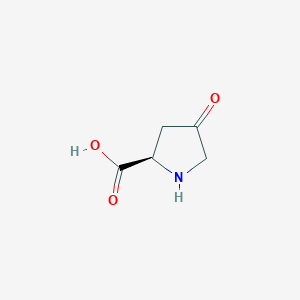
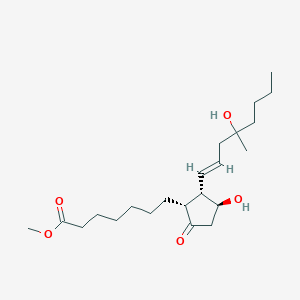
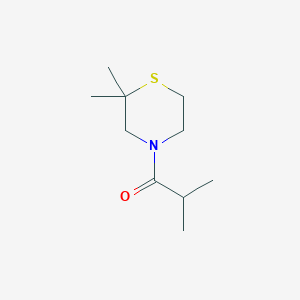
![1-(Benzo[b]thiophen-7-yl)ethan-1-ol](/img/structure/B15201926.png)
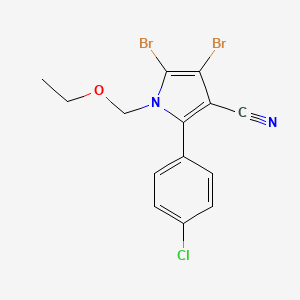

![3-[tert-Butoxycarbonyl(methyl)amino]thietane-3-carboxylic acid](/img/structure/B15201946.png)

